Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 496.895 g/mol. It is recognized as a derivative of Amlodipine, a widely used antihypertensive medication. The compound is primarily utilized in scientific research, particularly in studies related to cardiovascular diseases and calcium channel modulation. Dehydro Amlodipine Oxalate serves as a reference standard in analytical chemistry, aiding the development and validation of various analytical methods .
The synthesis of Dehydro Amlodipine Oxalate typically involves multiple steps, beginning with the preparation of intermediate compounds. One common method includes:
The synthesis requires careful control of temperature and reaction times to ensure high yields and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesized compound .
The molecular structure of Dehydro Amlodipine Oxalate features a dihydropyridine ring characteristic of calcium channel blockers, along with an oxalate moiety that enhances solubility and stability. The structural representation can be denoted as follows:
Dehydro Amlodipine Oxalate participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or improving its pharmacological profile.
Dehydro Amlodipine Oxalate operates primarily through inhibition of calcium influx into vascular smooth muscle cells and myocardial cells. This action leads to:
Pharmacokinetic studies indicate that Amlodipine, from which Dehydro Amlodipine Oxalate is derived, exhibits long-acting effects due to its lipophilic nature, allowing it to remain effective over extended periods .
Relevant data regarding its melting point, boiling point, and other thermodynamic properties may be found in specific chemical databases.
Dehydro Amlodipine Oxalate has numerous applications across various fields:
This compound's unique properties make it an important subject for ongoing research in pharmacology and medicinal chemistry.
The chemical significance of Dehydro Amlodipine Oxalate extends far beyond its status as a degradation marker. Its structural integrity offers researchers a valuable tool for investigating electron distribution patterns in pyridine-based calcium channel modulators through advanced computational modeling and X-ray crystallography. The oxalate counterion enhances crystalline stability, facilitating precise quantification in complex matrices—a property critical for analytical method development. In metabolic studies, this compound serves as a reference point for identifying oxidative biotransformation pathways, particularly those involving hepatic cytochrome P450 systems. The planar pyridine ring eliminates the conformational flexibility present in amlodipine's reduced dihydropyridine system, enabling structure-activity relationship studies that delineate essential pharmacophoric elements. Research-grade material consistently exhibits >95% chromatographic purity, establishing it as a gold standard reference material in pharmaceutical impurity profiling workflows across academic and industrial laboratories [3] [6] [8].
Dehydro Amlodipine Oxalate holds dual compendial designations reflecting its critical importance in global pharmaceutical quality systems. The European Pharmacopoeia (EP) recognizes it as "Amlodipine Impurity D", while the United States Pharmacopeia (USP) designates it as "Amlodipine Related Compound A". These standardized identifications establish regulatory thresholds for its permissible levels in drug substances and products, typically not exceeding 0.3% in commercial amlodipine formulations. Its detection triggers comprehensive stability investigations since elevated levels indicate oxidative degradation during manufacturing, storage, or distribution. Pharmacopeial monographs specify rigorous chromatographic methods for its quantification, typically employing reversed-phase HPLC with UV detection at specific wavelengths optimized for its distinct absorption profile. The compound's status as a "qualified impurity" derives from extensive toxicological evaluations confirming safety at pharmacopeial limits, though it lacks the therapeutic activity of the parent drug [2] [3] [8].
Table 1: Pharmacopeial Designations of Dehydro Amlodipine Oxalate
Pharmacopeia | Designation | Molecular Formula | Acceptance Threshold | Primary Detection Method |
---|---|---|---|---|
European (EP) | Amlodipine Impurity D | C₂₂H₂₅ClN₂O₉ | ≤0.3% | Reversed-phase HPLC-UV |
United States (USP) | Amlodipine Related Compound A | C₂₂H₂₅ClN₂O₉ | ≤0.3% | Reversed-phase HPLC-UV |
International (JP) | Amlodipine Impurity D | C₂₂H₂₅ClN₂O₉ | ≤0.3% | Reversed-phase HPLC-UV |
The historical emergence of Dehydro Amlodipine Oxalate parallels the development timeline of amlodipine besylate itself. First characterized in the mid-1980s during stability profiling of amlodipine under accelerated conditions, its structure was conclusively elucidated by 1986 through collaborative efforts between academic and industrial researchers. Early analytical reports documented its formation when amlodipine was exposed to oxidizing agents (peroxides, molecular oxygen), intense light, or elevated temperatures (>60°C). The seminal work by Bocker et al. (1986) systematically described its synthesis pathway and established its identity as the principal oxidation product in degraded formulations. Regulatory acceptance as a pharmacopeial impurity occurred progressively through the 1990s as analytical methods achieved sufficient sensitivity for its reliable quantification at ≤0.1% levels. The current nomenclature and standardized reference materials became widely available in the early 2000s, coinciding with harmonization initiatives between EP and USP impurity identification protocols [3] [7] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8